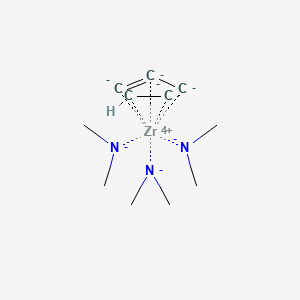
O-Desmethyl Diltiazem
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Diltiazem involves the O-demethylation of Diltiazem. This reaction is typically catalyzed by the enzyme cytochrome P450 2D6 . The reaction conditions include the presence of the enzyme and appropriate cofactors under physiological conditions.
Industrial Production Methods: Industrial production of this compound is not commonly reported, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods involving demethylation agents under controlled laboratory conditions .
Análisis De Reacciones Químicas
Types of Reactions: O-Desmethyl Diltiazem undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
O-Desmethyl Diltiazem has several applications in scientific research:
Mecanismo De Acción
O-Desmethyl Diltiazem exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization . This inhibition leads to the relaxation of blood vessels, reducing blood pressure and alleviating angina . The primary molecular target is the L-type calcium channel, and the pathway involves the modulation of intracellular calcium levels .
Comparación Con Compuestos Similares
Diltiazem: The parent compound, used widely in clinical settings.
Desacetyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.
N-Desmethyl Diltiazem: A metabolite formed through N-demethylation.
Uniqueness: O-Desmethyl Diltiazem is unique due to its specific formation pathway and its role in the pharmacokinetics of Diltiazem. It provides insights into the metabolic processes and helps in understanding the overall efficacy and safety profile of Diltiazem .
Propiedades
Fórmula molecular |
C21H25ClN2O4S |
|---|---|
Peso molecular |
437.0 g/mol |
Nombre IUPAC |
[5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(25)11-9-15)28-18-7-5-4-6-17(18)23(21(19)26)13-12-22(2)3;/h4-11,19-20,25H,12-13H2,1-3H3;1H |
Clave InChI |
ZNPGBHQQNJBDCH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12338446.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)





![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)

